molecular formula C12H18N4O4S B4065231 N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No.: B4065231
M. Wt: 314.36 g/mol
InChI Key: JHBVGTGWHGZCIH-UHFFFAOYSA-N
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Description

N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10487624 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is involved in the design and development of pharmaceutical drugs. Piperazine derivatives, including those similar in structure to this compound, have been explored for their diverse therapeutic uses. These derivatives have been investigated for their potential as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The slight modification to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting that this compound could have varied pharmacological applications based on its structure (Rathi et al., 2016).

Role in Neuropharmacology

The compound's structure, featuring a piperazine moiety, indicates its potential relevance in neuropharmacological research. Piperazine cores have been foundational in developing selective antagonists for serotonin receptors, which play a significant role in learning and memory disorders. This suggests that this compound could be involved in research targeting cognitive enhancement or treatment of neurological conditions (Russell & Dias, 2002).

Environmental and Analytical Applications

In the context of environmental science, derivatives similar to this compound, particularly those involving piperazine, have been applied in nanofiltration membranes for water treatment. This research highlights the compound's potential utility in developing new materials for environmental applications, such as water purification and wastewater treatment, showcasing its versatility beyond pharmacological uses (Shao et al., 2022).

Properties

IUPAC Name

N-methyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-13-11-9-10(3-4-12(11)16(17)18)14-5-7-15(8-6-14)21(2,19)20/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVGTGWHGZCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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